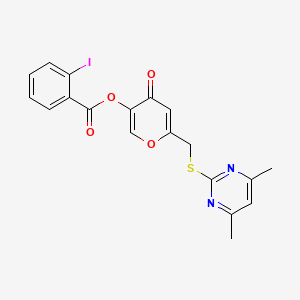

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate

Description

This compound is a heterocyclic organic molecule featuring a 4-oxo-4H-pyran core linked to a 4,6-dimethylpyrimidin-2-yl group via a thioether bridge. The pyran ring is further esterified with a 2-iodobenzoate moiety. The structural complexity arises from the integration of pyrimidine, pyran, and iodinated aromatic systems, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15IN2O4S/c1-11-7-12(2)22-19(21-11)27-10-13-8-16(23)17(9-25-13)26-18(24)14-5-3-4-6-15(14)20/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJNPUPCLXVYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15IN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates elements from pyrimidine, pyran, and benzoate structures, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

Structural Characteristics

The molecular formula of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate is C24H24N2O5S with a molecular weight of approximately 426.5 g/mol. Its unique structure includes a thioether linkage derived from a pyrimidine derivative, which enhances its reactivity in biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | Activity | Target |

|---|---|---|

| 6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine | Antitumor and antimicrobial | Bacterial cell wall synthesis |

| 4-Oxo-4H-pyran derivatives | Various biological activities | Multiple targets |

| 6-(Benzothiazolyl) derivatives | Antibacterial properties | Bacterial ribosomes |

These findings suggest that 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate may possess similar antimicrobial efficacy due to its structural similarities with known active compounds.

Anticancer Activity

The anticancer potential of this compound is supported by studies showing that derivatives of pyran compounds can inhibit tumor growth. For instance, research has demonstrated that certain pyran derivatives can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins.

In a study evaluating the effects of similar compounds on cancer cell lines, notable findings included:

- Cell Proliferation Inhibition : Compounds demonstrated significant inhibition of proliferation in various cancer cell lines.

- Apoptotic Induction : Mechanistic studies revealed increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.

Anti-inflammatory Activity

Anti-inflammatory properties have been attributed to compounds similar to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate. For example, certain derivatives have shown the ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

In vivo studies have reported:

- Reduction in Pro-inflammatory Cytokines : Treatment with these compounds resulted in decreased levels of cytokines such as TNF-alpha and IL-6.

- Inhibition of Edema Formation : In animal models, significant reductions in carrageenan-induced paw edema were observed following administration of these compounds.

Case Studies

Several case studies highlight the biological activity of related compounds:

-

Study on Pyrimidine Derivatives : A study demonstrated that a series of pyrimidine derivatives exhibited potent anti-inflammatory effects in models of acute inflammation.

- Findings : The best-performing compound reduced edema by over 50% compared to control groups.

-

Anticancer Evaluation : Research on pyran-based compounds showed promising results against breast cancer cell lines.

- Results : The lead compound reduced cell viability by approximately 70% at a concentration of 10 µM.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituents, synthetic routes, and inferred bioactivities.

Structural Comparison

Key Observations :

- The target compound’s iodobenzoate group distinguishes it from sulfur-containing analogs (e.g., thietane or thiazolidinone derivatives), likely enhancing steric bulk and halogen-bonding capacity.

- Compared to the naphthol-based chelator (LH) , the target lacks a phenolic -OH but includes an ester linkage, which may reduce metal-binding affinity while increasing hydrolytic stability.

Inferred Bioactivity and Physicochemical Properties

- Antimicrobial Potential: The pyrimidine-thioether scaffold in LH exhibited antimicrobial activity, suggesting the target compound may share similar properties. However, the iodine substituent could alter membrane permeability or target specificity.

- Antioxidant Activity : LH demonstrated antioxidant capacity, possibly via radical scavenging. The target’s pyran-4-one moiety may contribute analogous redox activity.

- This may limit bioavailability unless formulated with enhancers (e.g., cyclodextrins).

Crystallographic and Computational Analysis

Analogous compounds (e.g., LH ) likely employ these programs for confirming thioether/imino geometries and hydrogen-bonding networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.